Doxylamine Impurity A Doxylamine Impurity A Doxylamine succinate Impurity
Doxylamine 4-Pyridinyl Isomer is an isomeric impurity of the H1 Histamine receptor antagonist Doxylamine.
Brand Name: Vulcanchem
CAS No.: 873407-01-3
VCID: VC0195883
InChI: InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3
SMILES: CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C
Molecular Formula: C17H22N2O
Molecular Weight: 270.38

Doxylamine Impurity A

CAS No.: 873407-01-3

Cat. No.: VC0195883

Molecular Formula: C17H22N2O

Molecular Weight: 270.38

Purity: > 95%

* For research use only. Not for human or veterinary use.

Doxylamine Impurity A - 873407-01-3

Specification

CAS No. 873407-01-3
Molecular Formula C17H22N2O
Molecular Weight 270.38
IUPAC Name N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine
Standard InChI InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3
SMILES CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C
Appearance Yellow to Orange Oil

Introduction

Chemical Structure and Identity

Chemical Nomenclature and Identification

Doxylamine EP Impurity A is chemically defined as N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine hydrochloride (1:1) . This specific chemical identification is crucial as it distinguishes it from other related compounds, including positional isomers with the pyridine nitrogen at different positions. The compound is characterized by having the pyridine nitrogen at position 2, which is an important structural feature for its identification .

Registry Information and Identification Codes

The following table presents the key identification parameters for Doxylamine EP Impurity A:

ParameterValue
Common NameDoxylamine EP Impurity A
Chemical NameN,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine hydrochloride (1:1)
CAS Number873407-01-3
Catalogue NumbersGL-D1303 (GLP Pharma), SZ-D010002 (SynZeal)
Molecular FormulaC17H23ClN2O
Molecular Weight306.83

Physical and Chemical Properties

Molecular Characteristics

ParameterRecommendation
Storage Temperature2-8°C (Refrigerated)
Shipping ConditionsAmbient
Container RequirementsLight-resistant containers

Reference Standards and Analytical Materials

SupplierProduct CodeProduct Specifications
GLP Pharma StandardsGL-D1303Provided with Certificate of Analysis, 1HNMR, MASS, HPLC, IR, Potency by TGA, and C13 NMR
SynZealSZ-D010002Thoroughly characterized with detailed analytical data
LGC StandardsMM0101.01Neat format

These reference standards are thoroughly characterized and supplied with comprehensive documentation to satisfy regulatory requirements for pharmaceutical analysis .

Applications in Pharmaceutical Research

Analytical Methods for Detection and Quantification

Quality by Design Approach to Method Development

Recent advancements in analytical methodology have applied Quality by Design (QbD) principles to develop robust RP-HPLC methods for Doxylamine impurity profiling. A representative method optimized through the QbD approach includes the following parameters:

ParameterSpecification
ColumnC18
Flow Rate1 mL/min
Mobile Phase60:40 methanol:0.1% OPA water (pH 2.8)
Detection Wavelength259 nm
Linearity Range10–50 μg/mL (R² = 0.9990)
Limit of Detection (LoD)0.23 μg/mL
Limit of Quantification (LoQ)0.71 μg/mL

This QbD-based method demonstrated excellent analytical performance characteristics:

  • Acceptable system suitability parameters including asymmetry factor and theoretical plates

  • Good accuracy with mean recovery ranging from 99.59–101.45% and %RSD between 0.11 and 0.81

  • Acceptable precision in both intraday and interday testing

  • Robustness to minor variations in flow rate, mobile phase composition, and detection wavelength

These performance characteristics indicate the method's suitability for reliable detection and quantification of Doxylamine impurities, including Impurity A, in pharmaceutical formulations.

Regulatory Considerations and Specifications

Pharmacopeial Recognition

Doxylamine Impurity A is officially recognized in the European Pharmacopoeia (EP) standards for Doxylamine . This pharmacopeial recognition establishes it as a known impurity that must be monitored and controlled in Doxylamine-containing products marketed in regions that adopt EP standards.

Impurity TypeMaximum Acceptable Limit
Specified impurities0.10-0.15%
Unspecified impurities0.10%
Total impurities1.0%

Importance in Pharmaceutical Quality Control

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